molecular formula C15H10ClNOS B1355601 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol CAS No. 65752-50-3

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Cat. No. B1355601
CAS RN: 65752-50-3
M. Wt: 287.8 g/mol
InChI Key: WDDKDLCXHLBIGY-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of a chlorophenyl group suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported using environmentally friendly methods. For instance, ultrasound-mediated one-pot synthesis has been employed to create 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which exhibit anticancer activities . Although not the exact compound , this demonstrates the potential for synthesizing chlorophenyl thiazole derivatives using advanced techniques.

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and X-ray diffraction, revealing an orthorhombic space group and detailed bond lengths and angles . This suggests that the compound of interest may also exhibit a well-defined crystalline structure amenable to such analysis.

Chemical Reactions Analysis

While specific reactions of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol are not detailed in the provided papers, related compounds have been shown to participate in various chemical interactions. For instance, the presence of chlorine can lead to potential electrophilic substitution reactions, and the thiazole ring can engage in hydrogen bonding and π-π stacking interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For example, 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole exhibits intermolecular hydrogen bonding, which could influence the solubility and melting point of the compound . Additionally, the presence of electron-withdrawing groups like chlorophenyl can affect the compound's reactivity and stability .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

Research has explored the characterization of thiazole derivatives through spectroscopic methods and quantum chemical calculations. These studies provide insights into the molecular structure, vibrational spectra, and electronic properties of such compounds. For instance, the analysis of vibrational spectra using FT-IR and FT-Raman techniques, alongside quantum chemical methods, helps in understanding the compound's molecular geometry, stability, and reactivity properties (A. Viji et al., 2020).

Antimicrobial Activity

Thiazole derivatives have shown promising results in antimicrobial studies. The antimicrobial activity of these compounds, including their antifungal and antibacterial effects, has been screened, revealing their potential in combating various microbial strains. This line of research is crucial for developing new antimicrobial agents and understanding the mechanisms behind their activity (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).

Molecular Docking Studies

Molecular docking studies are pivotal in drug discovery, providing insights into the interactions between molecules and target proteins. Thiazole derivatives have been examined for their potential binding efficiencies to various proteins, which is fundamental in assessing their therapeutic potentials. Such studies help in predicting the biological activities of these compounds and their possible applications in treating diseases (N. Shanmugapriya et al., 2022).

Corrosion Inhibition

The application of thiazole derivatives in corrosion inhibition for metals has been investigated. By utilizing density functional theory (DFT) calculations and molecular dynamics simulations, researchers can predict the corrosion inhibition performances of these compounds. Such studies are vital for industries where metal preservation is crucial, offering insights into the design of more effective corrosion inhibitors (S. Kaya et al., 2016).

Mechanism of Action

The mechanism of action of a thiazole compound would depend on its specific structure and the biological system in which it is acting. For example, some thiazole antibiotics work by inhibiting bacterial protein synthesis .

Safety and Hazards

Like all chemicals, thiazoles should be handled with care. They should not be ingested or come into contact with the skin or eyes. Appropriate personal protective equipment should be worn when handling them .

Future Directions

Thiazoles are a focus of ongoing research due to their presence in many biologically active compounds. Future research may explore new synthesis methods, potential applications in medicine and industry, and more detailed investigations of their physical and chemical properties .

properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDKDLCXHLBIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496181
Record name 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

CAS RN

65752-50-3
Record name 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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